Diosbulbin B

Overview

Description

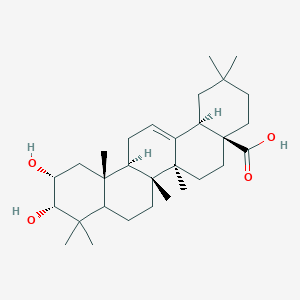

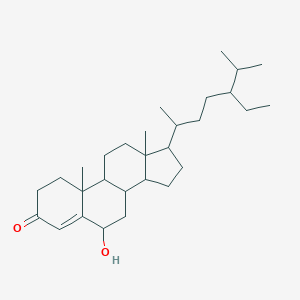

Diosbulbin B is a diterpene lactone compound primarily found in the tuber of Dioscorea bulbifera L., commonly known as Air Potato Yam. This compound is known for its significant pharmacological activities, including anti-tumor and anti-inflammatory properties. it is also associated with hepatotoxicity and other toxic effects .

Mechanism of Action

Target of Action

Diosbulbin B (DSB) is a major component of Dioscorea bulbifera L., a common herbal medicine . It has been found to interact with several targets, including the PD-L1/NLRP3 signaling pathway and the oncogene Yin Yang 1 (YY1) . These targets play crucial roles in cell cycle regulation, apoptosis, and pyroptotic cell death .

Mode of Action

DSB interacts with its targets in a complex manner. It has been reported that low-dose DSB can downregulate PD-L1 to activate the NLRP3-mediated pyroptotic cell death pathway . Additionally, DSB can directly interact with YY1 and inhibit its expression . The reduction in YY1 results in the triggering of the tumor suppressor P53, which induces cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

DSB affects several biochemical pathways. It has been found to inhibit fatty acid β-oxidation, partial glycolysis, and the TCA cycle . Dsb treatment can also compensate for the low adenosine triphosphate (atp) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .

Pharmacokinetics

The metabolism and reactive metabolites of DSB in vitro (with human and animal liver microsomes) and in vivo in rats have been investigated . DSB is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH . The bioactivation enzymes of DSB were identified as CYP3A4/5, 2C9, and 2C19 . CYP3A4 was found to be the primary enzyme .

Result of Action

DSB has been shown to have significant effects on cells. Specifically, it can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells . It also notably inhibits the growth of subcutaneous tumors in nude mice . Moreover, DSB can trigger cell pyroptosis in cisplatin-resistant gastric cancer (CR-GC) cells co-treated with cisplatin .

Action Environment

The action of DSB can be influenced by environmental factors. For instance, the gender difference in CYP3A expression in mice and rats contributed to the gender-related liver injury and pharmacokinetics in mice and rats, respectively . Furthermore, the hepatotoxicity of DSB can be prevented by ferulic acid , suggesting that the presence of other compounds can influence the action, efficacy, and stability of DSB.

Biochemical Analysis

Biochemical Properties

Diosbulbin B interacts with various enzymes, proteins, and other biomolecules. It requires metabolic activation for inducing liver injury . Protein covalent binding of an electrophilic reactive intermediate of this compound is considered to be one of the key mechanisms of cytotoxicity . The reactive metabolites of this compound are formed by the action of CYP3A4/5, 2C9, and 2C19 enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to hinder the progression of non-small cell lung cancer (NSCLC) both in vitro and in vivo settings at a no-observed-adverse-effect concentration (NOAEC) and a safe dosage . Specifically, this compound induced significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The molecular mechanism underlying toxicity in mouse lung cells is the this compound-mediated inhibition of fatty acid β-oxidation, partial glycolysis, and the TCA cycle . This compound treatment can also compensate for the low Adenosine triphosphate (ATP) supply levels by improving the efficiency of the last step of the glycolysis reaction and by increasing the rate of anaerobic glycolysis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the crosslink showed time- and dose-dependence in animals given this compound . The levels of hepatic protein adductions were proportional to the severity of hepatotoxicity of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose this compound (12.5 μM) downregulated PD-L1 to activate NLRP3-mediated pyroptosis, and inhibited cancer stem cells (CSCs) properties, to sensitize cisplatin-resistant gastric cancer (GC) cells to cisplatin .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main metabolic pathway of this compound involves the action of CYP3A4/5, 2C9, and 2C19 enzymes . This compound is first catalyzed into reactive metabolites of 2-butene-1,4-dial derivatives dependent on NADPH .

Transport and Distribution

It is known that this compound is metabolized to a cis-enedial intermediate which reacts with protein to form protein covalent binding and induces hepatotoxicity .

Subcellular Localization

It is known that this compound can induce significant G0/G1 phase arrest and apoptosis in A549, PC-9, and H1299 cells , suggesting that it may have significant effects on the cell cycle and apoptosis pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diosbulbin B can be synthesized through various chemical reactions involving the furan moiety. One common method involves the use of cytochrome P450 enzymes to catalyze the formation of reactive intermediates from Dioscorea bulbifera L. extracts . The synthetic route typically includes steps such as oxidation, reduction, and cyclization to form the furan-containing diterpene lactone structure.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from Dioscorea bulbifera L. This process includes solvent extraction, chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diosbulbin B undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form reactive intermediates that contribute to its hepatotoxicity.

Reduction: Reduction of the furan ring can lead to the formation of less toxic derivatives.

Substitution: Substitution reactions involving the furan moiety can modify the biological activity of this compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include hydrogen peroxide and cytochrome P450 enzymes.

Reducing Agents: Sodium borohydride and other reducing agents are used to reduce the furan ring.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and toxicities .

Scientific Research Applications

Diosbulbin B has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Diosbulbin C: Another diterpene lactone found in Dioscorea bulbifera L., with similar anti-tumor properties but different toxicity profiles.

Diosbulbin D: A related compound with distinct pharmacological activities and lower hepatotoxicity compared to Diosbulbin B.

Uniqueness

This compound is unique due to its potent anti-tumor and anti-inflammatory activities, coupled with its significant hepatotoxicity. The presence of the furan moiety is a key factor in its biological activity and toxicity .

Properties

IUPAC Name |

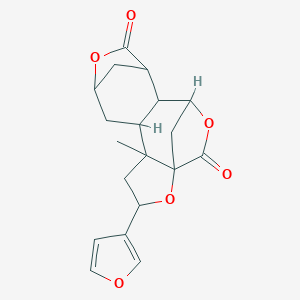

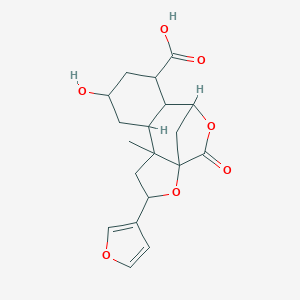

(1S,3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18-6-13(9-2-3-22-8-9)25-19(18)7-14(24-17(19)21)15-11-4-10(5-12(15)18)23-16(11)20/h2-3,8,10-15H,4-7H2,1H3/t10-,11+,12+,13+,14-,15+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANLIISUSNNDX-YHPVUIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC5CC4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](O[C@@]13C[C@@H]([C@H]4[C@H]2C[C@@H]5C[C@H]4C(=O)O5)OC3=O)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)